molecular formula C7H8N4S B187143 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol CAS No. 41266-80-2

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol

Cat. No.: B187143
CAS No.: 41266-80-2
M. Wt: 180.23 g/mol
InChI Key: YINCJELKAOSUAF-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7 and a thiol group at position 3. The molecular formula of this compound is C7H8N4S, and it has a molecular weight of 180.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol can be achieved through various methods. One common approach involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. The nitro compound is reduced using hydrogen in the presence of Raney nickel to obtain 3-amino-5-hydroxyl-1,2,4-triazole. Finally, the target compound is synthesized by reacting this intermediate with acetyl acetone .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol group and the nitrogen atoms in the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogen gas in the presence of a catalyst like Raney nickel.

    Substitution: The methyl groups and the thiol group can participate in substitution reactions with various electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiol group in 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol makes it unique among similar compounds. This functional group imparts distinct chemical reactivity, allowing for the formation of disulfides and other sulfur-containing derivatives. Additionally, the thiol group enhances the compound’s ability to interact with biological macromolecules, making it a valuable tool in medicinal chemistry and drug development .

Properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINCJELKAOSUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=S)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351628
Record name 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-80-2
Record name 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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